Stearyldiethanolamine

概要

説明

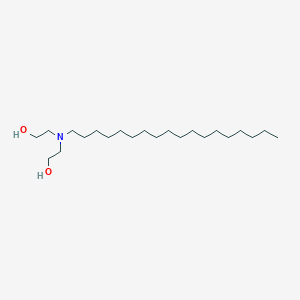

ステアリルジエタノールアミンは、2,2'-(オクタデシルイミノ)ジエタノールとしても知られ、分子式がC22H47NO2の化学化合物です。わずかにアミン臭のある白色から淡黄色のワックス状固体です。 この化合物は主に、その優れた相溶性、耐熱性、および熱安定性のために、さまざまな産業用途で非イオン性帯電防止剤として使用されます .

2. 製法

合成ルートと反応条件: ステアリルジエタノールアミンは、オクタデシルアミンとエチレンオキシドの反応によって合成できます。この反応は通常、制御された条件下でオクタデシルアミンにエチレンオキシドを添加することによって行われます。このプロセスには、炭酸水素カリウムなどの触媒の使用が必要であり、アセトニトリルなどの溶媒中で行われます。 混合物は数時間還流下に撹拌および加熱して、反応を完全に完了させる必要があります .

工業生産方法: 産業現場では、ステアリルジエタノールアミンの生産は、同様の合成ルートに従いますが、より大規模に行われます。反応条件は、収率と純度を最大化するように最適化されています。 その後、製品は蒸留または再結晶によって精製して、所望の品質を得ます .

3. 化学反応解析

反応の種類: ステアリルジエタノールアミンは、次のようなさまざまな化学反応を起こします。

酸化: 対応する酸化物に酸化できます。

還元: アミンに還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: 酸化物の生成。

還元: アミンの生成。

置換: 置換誘導体の生成.

4. 科学研究への応用

ステアリルジエタノールアミンは、次のような科学研究で幅広い用途があります。

化学: さまざまな化学反応で界面活性剤や乳化剤として使用されます。

生物学: 抗菌性不織布や鮮度保持フィルムの開発に用いられます。

医学: 形状記憶特性を備えたスマートハイドロゲルなどの生体医用用途での可能性について調査されています。

準備方法

Synthetic Routes and Reaction Conditions: Stearyldiethanolamine can be synthesized by the reaction of octadecylamine with ethylene oxide. The reaction typically involves the addition of ethylene oxide to octadecylamine under controlled conditions. The process requires the use of a catalyst, such as potassium hydrogencarbonate, and is carried out in a solvent like acetonitrile. The mixture is stirred and heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired quality .

化学反応の分析

Types of Reactions: Stearyldiethanolamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives.

科学的研究の応用

Antibacterial Films in Food Preservation

Overview

Recent studies have highlighted the potential of stearyldiethanolamine as an active ingredient in polymer-based antibacterial films. These films are designed to enhance hygiene and extend the shelf life of food products by preventing bacterial growth.

Mechanism of Action

The antibacterial properties of C18DEA stem from its ability to disrupt bacterial cell membranes. The alkyl chain of this compound interacts with bacterial cells, causing irreversible damage and leading to cell death. This broad-spectrum bactericidal effect has been demonstrated against both gram-positive and gram-negative bacteria .

Durability and Efficacy

Research indicates that films containing C18DEA maintain their antibacterial efficacy even under challenging conditions, such as elevated temperatures and prolonged light exposure. Scanning electron microscopy (SEM) analyses have shown significant damage to bacterial structures when exposed to these films, reinforcing the compound's effectiveness at concentrations as low as 800 ppm .

Applications

The use of this compound in food packaging can significantly reduce food spoilage and waste, making it a valuable component in the food industry. Its integration into packaging materials aims to provide a sustainable solution to hygiene management challenges .

Migration Studies in Food Packaging

Migration Analysis

this compound has been studied for its migration from food packaging into various food items. Research indicates that it can migrate into foods such as tomatoes, biscuits, and salads when packaged in materials containing this compound. The estimated dietary exposure from these migrations ranges from 0.0005 to 0.0026 µg/kg body weight per day .

Regulatory Considerations

The European Food Safety Authority (EFSA) has evaluated the safety of this compound in food contact materials, concluding that it poses no significant risk when used at concentrations up to 2% in polymers intended for dry food contact . This regulatory backing supports its continued use in food packaging applications.

Surfactant Properties and Nanostructure Formation

Self-Assembly in Nanostructures

this compound has also been utilized in the formation of self-assembling lamellar nanostructures. These structures are relevant in various applications, including drug delivery systems and anti-freezing technologies. The unique surfactant properties of C18DEA allow it to form stable nanostructures in aqueous environments .

Applications in Advanced Materials

These nanostructures can be tailored for specific functionalities, making them suitable for advanced material applications such as coatings and membranes that require specific hydrophilic or hydrophobic properties.

Summary Table of Applications

| Application Area | Details | Key Findings |

|---|---|---|

| Antibacterial Films | Used in polymer-based films for food preservation | Effective against gram-positive/negative bacteria |

| Migration Studies | Analyzed migration into food items from packaging | Dietary exposure levels: 0.0005 - 0.0026 µg/kg bw/day |

| Surfactant Properties | Formation of self-assembling lamellar nanostructures | Applicable in drug delivery and anti-freezing materials |

作用機序

ステアリルジエタノールアミンの作用機序には、細菌細胞膜の破壊が含まれます。化合物のアルキル鎖は細胞膜と相互作用し、不可逆的な損傷と細胞死につながります。 この殺菌メカニズムは、グラム陽性菌とグラム陰性菌の両方に対して特に効果的であるため、抗菌用途における貴重な成分となっています .

類似化合物:

ジエタノールアミン: アルキル鎖が短い類似の官能基を持つ化合物。

トリエタノールアミン: 3つのエタノールアミン基を持つ別の関連化合物。

比較:

ステアリルジエタノールアミン: 長いアルキル鎖を持ち、より優れた界面活性剤特性と高い熱安定性を提供します。

ジエタノールアミン: アルキル鎖が短いため親水性が高く、水に溶けやすいです。

トリエタノールアミン: より高い溶解性を示し、化粧品や医薬品によく使用されます

ステアリルジエタノールアミンは、長いアルキル鎖とエタノールアミン基のユニークな組み合わせにより、優れた界面活性剤特性と熱安定性を備えているため、幅広い産業および科学用途に適しています。

類似化合物との比較

Diethanolamine: A compound with similar functional groups but a shorter alkyl chain.

Triethanolamine: Another related compound with three ethanolamine groups.

Comparison:

Stearyldiethanolamine: Has a long alkyl chain, providing better surfactant properties and higher thermal stability.

Diethanolamine: More hydrophilic due to the shorter alkyl chain, making it more soluble in water.

Triethanolamine: Offers higher solubility and is commonly used in cosmetics and pharmaceuticals

This compound stands out due to its unique combination of a long alkyl chain and ethanolamine groups, providing excellent surfactant properties and thermal stability, making it suitable for a wide range of industrial and scientific applications.

生物活性

Stearyldiethanolamine, also known as 2,2'-(Octadecylimino)diethanol, is a synthetic compound with the molecular formula C22H47NO2. It appears as a white to light yellow waxy solid and is primarily utilized as a non-ionic antistatic agent in various industrial applications. Its unique properties include excellent compatibility, heat resistance, and thermal stability, making it valuable in both commercial and research settings.

Antibacterial Mechanism

Research indicates that this compound exhibits significant antibacterial activity . Its mechanism of action involves:

- Disruption of Bacterial Cell Membranes : The compound integrates into the lipid bilayer of bacterial membranes, leading to compromised integrity and subsequent cell lysis. This action is effective against both Gram-positive and Gram-negative bacteria, which broadens its potential application in antimicrobial treatments .

- Solubility : this compound is soluble in methanol, which aids in its application as an emulsifier and surfactant in various formulations.

- Biochemical Pathways : The compound's interaction with bacterial cells leads to leakage of cellular contents, resulting in cell death.

Applications in Research and Industry

This compound has diverse applications across several fields:

- Biomedical Applications : Investigated for use in smart hydrogels with shape memory properties, which could enhance drug delivery systems.

- Antibacterial Fabrics : Utilized as an active ingredient in the development of antibacterial non-woven fabrics and freshness-keeping films, showcasing its potential in consumer goods.

- Food Packaging Safety : Studies have shown that this compound can migrate from food packaging into food products. This raises concerns regarding dietary exposure levels, which have been estimated between 0.0005 to 0.0026 µg/kg body weight/day .

Migration Studies

A significant study assessed the migration of this compound into various food items such as tomatoes and biscuits. The findings highlighted the importance of evaluating dietary exposure to ensure consumer safety. The migration tests were performed using food simulants like Tenax and 20% ethanol solutions .

Antimicrobial Efficacy

In a laboratory setting, this compound was tested for its efficacy against common pathogens. Results demonstrated a marked reduction in bacterial viability upon treatment with the compound, supporting its use as an antibacterial agent in medical and industrial applications .

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Molecular Formula | C22H47NO2 |

| Physical State | White to light yellow waxy solid |

| Solubility | Soluble in methanol |

| Antibacterial Activity | Disrupts bacterial cell membranes leading to cell lysis |

| Applications | Antibacterial fabrics, food packaging, biomedical research |

| Dietary Exposure | Estimated at 0.0005 to 0.0026 µg/kg body weight/day |

特性

IUPAC Name |

2-[2-hydroxyethyl(octadecyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h24-25H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLNTMNRNCENRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036311 | |

| Record name | 2,2'-(Octadecylimino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10213-78-2 | |

| Record name | Stearyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10213-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Octadecylimino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(octadecylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J75C7GK1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Stearyldiethanolamine interact with bacterial cells, and what are the downstream effects?

A1: Research suggests that this compound exhibits antibacterial activity by disrupting bacterial cell membranes. [] The alkyl chain of the molecule is believed to integrate into the lipid bilayer of the cell membrane, compromising its integrity. This disruption leads to leakage of cellular contents and ultimately cell death (lysis). [] This mechanism is effective against both Gram-positive and Gram-negative bacteria. []

Q2: What is the potential risk associated with this compound migration from food packaging, and how is dietary exposure assessed?

A2: Studies have demonstrated that this compound can migrate from food packaging materials into food simulants and even foods themselves. [] This raises concerns about human exposure to this compound through the diet. Researchers have estimated dietary exposure by analyzing the levels of this compound migrating into various foods and food simulants and considering typical consumption patterns. [] While the estimated daily intake appears to be low (ranging from 0.0005 to 0.0026 µg/kg bw/day), further research is needed to determine potential long-term effects and establish safe exposure limits. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。